2-Nitrocinnamic acid

Descripción general

Descripción

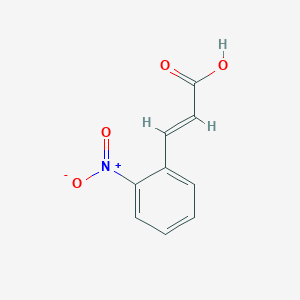

2-Nitrocinnamic acid, also known as 3-(2-nitrophenyl)acrylic acid, is an organic compound with the molecular formula C9H7NO4. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the phenyl ring. The reaction is carried out at low temperatures to control the nitration process and minimize side reactions .

Another method involves the condensation of 2-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed, followed by acidification to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The nitration method is commonly used due to its simplicity and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Stannous chloride in ethanol or methanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products:

Reduction: 2-Aminocinnamic acid.

Oxidation: 2-Nitrocinnamaldehyde and 2-nitrobenzoic acid.

Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

2-Nitrocinnamic acid, an organic compound with the molecular formula C₉H₇NO₄, is a derivative of cinnamic acid characterized by a nitro group at the ortho position of the phenyl ring. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role as an intermediate in organic synthesis and its potential biological activities make it a valuable compound in various domains.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It can be transformed into derivatives such as esters, amides, and heterocyclic compounds through established synthetic routes like Fischer esterification and nucleophilic substitution. These derivatives are often evaluated for their biological activities, including antifungal properties .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, isopropyl 2-nitrocinnamate has demonstrated notable antifungal activity against various strains of Candida spp., with a minimum inhibitory concentration (MIC) of 513.52 μM. This suggests potential for developing new antifungal agents based on this scaffold .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Isopropyl 2-nitrocinnamate | 513.52 | Antifungal |

| Perillyl 2-nitrocinnamate | 390.99–781.98 | Antifungal |

The mechanism behind this activity appears to involve disruption of fungal cell membranes and interference with essential cellular processes necessary for growth and reproduction.

Anticancer Properties

Studies have explored the anticancer potential of this compound derivatives. For example, certain synthesized compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship indicates that specific substitutions on the cinnamic acid backbone can enhance biological efficacy .

Immunomodulatory Effects

Some derivatives of this compound have been investigated for their immunomodulatory properties. Research suggests that these compounds can inhibit human lymphocyte proliferation and TNF-α production in vitro, indicating potential therapeutic applications in inflammatory conditions .

Coordination Polymers

The structural features of this compound facilitate its use in forming coordination polymers, which are important in materials science and catalysis. The ability to coordinate with metal ions through its carboxylate group enhances its utility in creating novel materials with tailored properties.

Antifungal Efficacy Study

A study synthesized various alkyl and aryl derivatives from this compound to evaluate their antifungal activity against Candida species. The results indicated that several derivatives exhibited superior antifungal activity compared to traditional agents like nystatin, highlighting the compound's potential as a scaffold for developing new antifungal therapies .

Alpha-1 Antitrypsin Deficiency (AATD) Research

A derivative known as 4',5'-(methylenedioxy)-2-nitrocinnamic acid has been identified as a potential therapeutic lead for AATD. Molecular docking studies suggested its ability to bind at the polymerization interface of mutant alpha-1-antitrypsin, promoting degradation and alleviating liver fibrosis in mouse models .

Mecanismo De Acción

The mechanism of action of 2-nitrocinnamic acid and its derivatives often involves interactions with biological macromolecules. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .

Comparación Con Compuestos Similares

2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: The parent compound, which lacks the nitro group and has different chemical reactivity and biological activity.

4-Nitrocinnamic acid: A similar compound with the nitro group at the para position, which may exhibit different reactivity and biological properties.

2-Aminocinnamic acid: The reduced form of this compound, which has an amino group instead of a nitro group and different chemical behavior.

Actividad Biológica

2-Nitrocinnamic acid, an organic compound with the molecular formula C₉H₇NO₄, is a derivative of cinnamic acid characterized by a nitro group at the ortho position of the phenyl ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is known for its role as an intermediate in organic synthesis and fine chemical production. The presence of the nitro group significantly influences its reactivity and biological interactions.

- Target Interaction : The compound interacts with various biochemical pathways, potentially affecting microbial growth and proliferation.

- Biochemical Pathways : Studies suggest that cinnamic acid derivatives can disrupt cell membranes or interfere with metabolic processes in microorganisms, leading to their antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Several derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. Notably, isopropyl 2-nitrocinnamate showed strong antifungal activity against Candida species, with a minimum inhibitory concentration (MIC) indicating efficacy against various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Compounds derived from this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and SKOV-3 cells. IC50 values for some derivatives were reported below 10 µg/mL, indicating strong activity .

- Mechanisms : The anticancer effects are believed to involve apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities:

- Radical Scavenging Activity : Some studies report that derivatives possess significant antiradical properties, which may contribute to their protective effects against oxidative stress in biological systems .

Case Studies

- Antifungal Activity Against Candida spp.

- Anticancer Efficacy

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 2-Nitrocinnamic acid derivatives in medicinal chemistry?

A1: this compound derivatives have demonstrated promising antifungal activity. A study investigating the activity of fourteen synthesized alkyl and aryl esters of (E)-2-nitrocinnamic acid against various Candida species found that isopropyl 2-nitrocinnamate exhibited significant antifungal activity. [] This highlights the potential of modifying this compound for developing novel antifungal agents.

Q2: How does the structure of this compound influence its biological activity, particularly its interaction with the Z-variant alpha 1-antitrypsin protein?

A2: Molecular docking studies revealed that 4′,5-(Methylenedioxy)-2-nitrocinnamic acid, a derivative of this compound, can bind to the polymerization interface of cleaved alpha 1-antitrypsin, specifically the Z-variant. [] This interaction was shown to inhibit the intracellular accumulation of the mutant protein, suggesting a potential therapeutic strategy for alpha 1-antitrypsin deficiency (AATD)-associated liver disease.

Q3: Are there any studies investigating the crystal structure of this compound salts?

A3: Yes, research has explored the crystal structure of sodium 2-nitrocinnamate dihydrate. [] The study revealed that it exists as a one-dimensional coordination polymer, stabilized by sodium coordination to carboxylate oxygen atoms and water molecules, along with intra-chain hydrogen bonding interactions.

Q4: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?

A4: Absolutely! this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. It can be converted to 3-chloro-4-nitro-2-chlorocarbonyl benzo[b]thiophene, which further leads to substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives. [] These heterocycles are known for their various pharmacological activities, making them valuable targets in medicinal chemistry.

Q5: Has this compound been explored in the context of immunomodulatory activity?

A5: Indeed, research suggests that specific derivatives of this compound, specifically those containing -Cl and -NO2 substituents, exhibit significant immunomodulatory effects. [] These compounds demonstrated potent inhibition of human lymphocyte proliferation and suppressed the production of TNF-α, a key inflammatory cytokine. This highlights their potential as lead compounds for developing novel immunosuppressive agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.